3-(4-benzyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)propanamide
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Overview
Description
The compound is a complex organic molecule that contains several functional groups and rings, including a benzyl group, a triazoloquinazolin ring, and a propanamide group . It also contains a trifluoromethyl group and a phenoxyethyl group .
Synthesis Analysis
The synthesis of similar triazole derivatives has been reported in the literature . These compounds are typically synthesized under green chemistry conditions via a multicomponent reaction . The synthesis process involves the use of an acidic catalyst, such as lemon juice .Molecular Structure Analysis
The molecular structure of this compound is characterized by several functional groups and rings. The presence of these groups and rings contributes to the compound’s chemical properties and reactivity .Chemical Reactions Analysis
The compound, like other triazole derivatives, is likely to undergo a variety of chemical reactions. These could include reactions with acids, bases, and various organic reagents .Scientific Research Applications
Synthesis and Characterization
- The chemistry of [1,2,4]triazoloquinazoline derivatives has been extensively explored, demonstrating their potential in the synthesis of various heterocyclic compounds. For instance, research has shown methods for facile synthesis of oxazolo and oxazino[2,3-b]quinazolines, highlighting the versatility of [1,2,4]triazoloquinazoline compounds in generating new molecular scaffolds (Divišová et al., 2000).
Pharmacological Investigations
- Various [1,2,4]triazoloquinazoline derivatives have been synthesized and evaluated for their biological activities. For example, novel 3-benzyl-2-substituted-3H-[1,2,4]triazolo[5,1-b]quinazolin-9-ones demonstrated significant antihypertensive activity in vivo, showing the potential of these compounds in developing new therapeutic agents (Alagarsamy & Pathak, 2007).
Antimicrobial Activity
- Research into the antibacterial and antifungal activities of pyrazoline and pyrazole derivatives, including those related to [1,2,4]triazolo[4,3-a]quinazolin-5-ones, has shown promising results. Some derivatives exhibit significant activity against various strains of bacteria and fungi, suggesting their potential use in addressing microbial resistance (Hassan, 2013).
Antihistaminic Agents
- The synthesis and pharmacological investigation of novel [1,2,4]triazolo[4,3-a]quinazolin-5-ones as potential H1-antihistaminic agents indicate these compounds' efficacy in protecting against histamine-induced bronchospasm. This suggests their potential in developing new classes of H1-antihistamines with minimal sedative effects (Alagarsamy et al., 2007).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-(4-benzyl-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-[2-[3-(trifluoromethyl)phenoxy]ethyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24F3N5O3/c29-28(30,31)20-9-6-10-21(17-20)39-16-15-32-25(37)14-13-24-33-34-27-35(18-19-7-2-1-3-8-19)26(38)22-11-4-5-12-23(22)36(24)27/h1-12,17H,13-16,18H2,(H,32,37) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STZRXOLLYBIWAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N4C2=NN=C4CCC(=O)NCCOC5=CC=CC(=C5)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24F3N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
535.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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